molecular formula C20H28 B12850895 1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone

1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone

Cat. No.: B12850895
M. Wt: 268.4 g/mol
InChI Key: FWNRILWHNGFAIN-SSHGZYQJSA-N
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Description

(Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tetraenylidene side chain: This step involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

    Isomerization to achieve the (Z) configuration: This can be done using specific catalysts or under thermal conditions to ensure the correct geometric isomer is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions, using reagents like sodium methoxide or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Allylic alcohols, ethers, and amines.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the formation of complex natural products and pharmaceuticals.

Biology

In biological research, it can be used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can include signal transduction pathways, metabolic enzymes, and cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene
  • (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohexane
  • (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-2-ene

Uniqueness

The unique structure of (Z)-6-((2E,4E,6E)-3,7-Dimethylnona-2,4,6,8-tetraen-1-ylidene)-1,5,5-trimethylcyclohex-1-ene, particularly the (Z) configuration and the presence of multiple conjugated double bonds, distinguishes it from similar compounds. This configuration can lead to different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

(6Z)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14+

InChI Key

FWNRILWHNGFAIN-SSHGZYQJSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/C=C)(C)C

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C

Origin of Product

United States

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